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Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

Cat. No.: B112332 Get Quote

Comparative Efficacy of 1,2-Benzisothiazol-3-
amine Derivatives: A Review
For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with its

derivatives exhibiting a wide range of biological activities. This guide provides a comparative

overview of the efficacy of various 1,2-Benzisothiazol-3-amine derivatives, focusing on their

antimicrobial, anti-inflammatory, and anticancer properties. The information is compiled from

various studies to aid in drug discovery and development efforts.

Antimicrobial Activity
Derivatives of 1,2-benzisothiazol-3-amine have demonstrated significant activity against a

spectrum of microbial pathogens. The efficacy is largely dependent on the nature and position

of substituents on the benzisothiazole core.

Table 1: Comparative Antimicrobial Activity of 1,2-Benzisothiazol-3-amine Derivatives (MIC in

µg/mL)
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Compoun
d/Derivati
ve

Staphylo
coccus
aureus

Bacillus
subtilis

Escheric
hia coli

Candida
albicans

Aspergill
us niger

Referenc
e

Compound

3
50 - 200 25 - 200 25 - 100 Moderate Moderate [1]

Compound

4
50 - 200 25 - 200 25 - 100 Moderate Moderate [1]

Compound

10
Moderate Moderate Moderate Moderate Moderate [1]

Compound

12
Moderate Moderate Moderate Moderate Moderate [1]

N-

alkoxybenz

yl

derivatives

Active Active Not Active - - [2]

N-aryl

derivatives
Active Active Not Active - - [2]

N-

alkoxyphen

yl

derivatives

Active Active Not Active - - [2]

N-

arylalkanoi

c acids (4-

12)

Good

activity

Good

activity
Not Active

Susceptibl

e

Susceptibl

e
[3]

Esters and

amides

(13-26)

Good

activity

Good

activity
Not Active

Susceptibl

e

Susceptibl

e
[3]

Note: "Moderate" and "Active" indicate reported activity where specific MIC values were not

provided in the summary. "-" indicates data not available.
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Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized inoculum of the test microorganism is uniformly spread on a suitable agar

medium. Wells are then created in the agar, and a specific concentration of the test compound

is introduced into each well. The plates are incubated under appropriate conditions. The

antimicrobial activity is determined by measuring the diameter of the zone of inhibition around

each well.

Anti-inflammatory Activity
Several 1,2-benzisothiazole derivatives have been investigated for their potential to mitigate

inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity of 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide

Derivatives
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Compound
In vitro
COX-1 IC50
(µM)

In vitro
COX-2 IC50
(µM)

In vivo Anti-
inflammator
y Activity
(%
inhibition)

Ulcerogenic
Activity
(Ulcer
Index)

Reference

Benzenesulfo

namide

derivative 19

- -

High,

comparable

to celecoxib

Minimal [1]

Benzenesulfo

namide

derivative 20

- -

High,

comparable

to celecoxib

Minimal [1]

Cyclized

benzenesulfo

namide 23

- -

High,

comparable

to celecoxib

Minimal [1]

Indomethacin

(Reference)
- - - High [1]

Celecoxib

(Reference)
- - High - [1]

Note: "-" indicates data not available in the provided summaries.

Experimental Protocols
In vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan.

The test compounds are administered orally or intraperitoneally prior to the carrageenan

injection. The paw volume is measured at different time intervals after the induction of

inflammation, and the percentage inhibition of edema is calculated by comparing with the

control group.

Ulcerogenic Activity
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Animals are administered with the test compounds at various doses for a specified period. The

animals are then sacrificed, and their stomachs are examined for the presence of ulcers. The

severity of the ulcers is scored to determine the ulcer index.

Anticancer Activity
The anticancer potential of 1,2-benzisothiazole derivatives has been evaluated against various

human cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Table 3: Comparative Anticancer Activity of 1,2-Benzisothiazol-3-amine Derivatives (IC50 in

µM)
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Derivative
Class

Compound
Cancer Cell
Line

IC50 (µM) Reference

Benzothiazole-2-

thiol derivatives

Substituted

methoxybenzami

de (41)

Various human

cancer cell lines
1.1 - 8.8 [4]

Substituted

chloromethylben

zamide (42)

Various human

cancer cell lines
1.1 - 8.8 [4]

Thiourea

derivatives

Thiourea

containing

benzothiazole (3)

U-937

(Leukemia)
16.23 ± 0.81 [4]

Pyridine based

benzothiazole

Substituted

bromopyridine

acetamide (29)

SKRB-3 (Breast) 0.0012 [4]

Substituted

bromopyridine

acetamide (29)

SW620 (Colon) 0.0043 [4]

Substituted

bromopyridine

acetamide (29)

A549 (Lung) 0.044 [4]

Substituted

bromopyridine

acetamide (29)

HepG2 (Liver) 0.048 [4]

Caspase

Inhibitors
Analog 6b Caspase-3 Nanomolar [5]

Analog 6r Caspase-3 Nanomolar [5]

Analog 6s Caspase-3 Nanomolar [5]

Analog 6w Caspase-3 Nanomolar [5]
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Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test

compounds. After a specific incubation period, MTT solution is added to each well. The viable

cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and

the absorbance is measured to determine the percentage of cell viability. The IC50 value, the

concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways
The biological effects of 1,2-benzisothiazole derivatives are mediated through various signaling

pathways. The following diagrams illustrate the general mechanisms of apoptosis and

inflammation that are often targeted by these compounds.

General Apoptotic Pathway (Caspase-3 Activation)

Apoptotic Stimulus

Initiator Caspases (e.g., Caspase-8, Caspase-9)

activates

Executioner Caspase (Caspase-3)

activates

Cleavage of Cellular Substrates
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Click to download full resolution via product page
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Caption: General apoptotic pathway involving the activation of caspase-3.
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Caption: General inflammatory pathway mediated by COX-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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